molecular formula C12H20O3 B13074328 4-Butanoyl-2,2,5,5-tetramethyloxolan-3-one

4-Butanoyl-2,2,5,5-tetramethyloxolan-3-one

Cat. No.: B13074328
M. Wt: 212.28 g/mol
InChI Key: GEVIEQUUBAWHES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Butanoyl-2,2,5,5-tetramethyloxolan-3-one is an organic compound with the molecular formula C₁₂H₂₀O₃ and a molecular weight of 212.29 g/mol . This compound is characterized by its oxolan ring structure, which is substituted with butanoyl and tetramethyl groups. It is primarily used for research purposes in various scientific fields.

Preparation Methods

The synthesis of 4-Butanoyl-2,2,5,5-tetramethyloxolan-3-one typically involves the reaction of 2,2,5,5-tetramethyloxolan-3-one with butanoyl chloride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

4-Butanoyl-2,2,5,5-tetramethyloxolan-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, where nucleophiles such as amines or alcohols replace the butanoyl group.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent acids and alcohols.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, alcohols.

    Hydrolysis conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.

Scientific Research Applications

4-Butanoyl-2,2,5,5-tetramethyloxolan-3-one is utilized in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: In studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Butanoyl-2,2,5,5-tetramethyloxolan-3-one involves its interaction with specific molecular targets, such as enzymes or receptors, depending on the context of its use. For example, in enzymatic reactions, the compound may act as a substrate or inhibitor, binding to the active site of the enzyme and affecting its activity. The pathways involved can vary widely based on the specific application and the biological system being studied.

Comparison with Similar Compounds

4-Butanoyl-2,2,5,5-tetramethyloxolan-3-one can be compared with other similar compounds, such as:

    2,2,5,5-Tetramethyloxolan-3-one: Lacks the butanoyl group, making it less reactive in certain substitution reactions.

    4-Acetyl-2,2,5,5-tetramethyloxolan-3-one: Contains an acetyl group instead of a butanoyl group, which may result in different reactivity and applications.

    4-Propionyl-2,2,5,5-tetramethyloxolan-3-one:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity, making it valuable for specialized research and industrial applications.

Properties

Molecular Formula

C12H20O3

Molecular Weight

212.28 g/mol

IUPAC Name

4-butanoyl-2,2,5,5-tetramethyloxolan-3-one

InChI

InChI=1S/C12H20O3/c1-6-7-8(13)9-10(14)12(4,5)15-11(9,2)3/h9H,6-7H2,1-5H3

InChI Key

GEVIEQUUBAWHES-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C1C(=O)C(OC1(C)C)(C)C

Origin of Product

United States

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